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Compound of Interest

Compound Name:
4-Chloro-2-

(trifluoromethoxy)benzyl alcohol

CAS No.: 1261673-90-8

Cat. No.: B1425925

Get Quote

Executive Summary & Molecule Profile[1]
(4-Chloro-2-(trifluoromethoxy)phenyl)methanol (CAS: 773872-13-2) is a critical fluorinated

building block used extensively in the development of agrochemicals and pharmaceuticals. The

presence of the trifluoromethoxy (-OCF

) group imparts unique lipophilicity and metabolic stability, while the hydroxymethyl handle
allows for versatile derivatization (e.g., conversion to benzyl halides, aldehydes, or ethers).

This guide details the chemoselective reduction of the corresponding benzoic acid precursor as

the primary synthetic route. This method is selected for its operational robustness, high

functional group tolerance, and scalability.
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Property Specification

IUPAC Name (4-Chloro-2-(trifluoromethoxy)phenyl)methanol

CAS Number 773872-13-2

Molecular Formula

C

H

ClF

O

Molecular Weight 226.58 g/mol

Physical State White to off-white low-melting solid or viscous oil

Solubility
Soluble in DCM, EtOAc, MeOH; Insoluble in

water

Retrosynthetic Analysis & Strategy
To design the most efficient synthesis, we must consider the electronic nature of the benzene

ring. The -OCF

and -Cl substituents are electron-withdrawing.[1]

Route A (Primary):Reduction of Carboxylic Acid. The precursor, 4-chloro-2-

(trifluoromethoxy)benzoic acid, is commercially available and stable. Direct reduction using

Borane-Tetrahydrofuran (BH

·THF) is preferred over Lithium Aluminum Hydride (LAH) to prevent potential
hydrodehalogenation (loss of the chlorine atom) and to ensure chemoselectivity.

Route B (Alternative):Reduction of Aldehyde. If 4-chloro-2-(trifluoromethoxy)benzaldehyde is

available, reduction with Sodium Borohydride (NaBH

) is milder. However, the aldehyde is often less stable and more expensive than the acid.
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Figure 1: Retrosynthetic disconnection showing the primary acid reduction pathway (Green)

and alternative routes.

Primary Protocol: Chemoselective Reduction of
Benzoic Acid
Objective: Convert 4-chloro-2-(trifluoromethoxy)benzoic acid to the alcohol without affecting the

aryl chloride or trifluoromethoxy groups.

Reagents & Materials[8][10][11][13][14][15]
Substrate: 4-Chloro-2-(trifluoromethoxy)benzoic acid (1.0 equiv).

Reducing Agent: Borane-Tetrahydrofuran complex (BH

·THF), 1.0 M solution in THF (1.5 - 2.0 equiv). Note: BH

·DMS can be used but requires rigorous odor control.

Solvent: Anhydrous Tetrahydrofuran (THF).
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Quenching Agents: Methanol (MeOH), 1 M Hydrochloric acid (HCl).

Step-by-Step Methodology
Setup:

Equip a dry 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, pressure-

equalizing addition funnel, and a reflux condenser.

Purge the system with nitrogen for 15 minutes.

Dissolution:

Charge the flask with 4-chloro-2-(trifluoromethoxy)benzoic acid (e.g., 10.0 g, 41.6 mmol).

Add anhydrous THF (50 mL) via syringe/cannula. Stir until fully dissolved.

Cool the solution to 0°C using an ice/water bath.

Addition (Critical Rate Control):

Charge the addition funnel with BH

·THF (1.0 M, 62.4 mL, 62.4 mmol, 1.5 equiv).

Dropwise Addition: Add the borane solution slowly over 30–45 minutes. Caution: Hydrogen

gas evolution will occur. Ensure proper venting.

Maintain internal temperature below 5°C during addition to minimize exotherms.

Reaction:

Once addition is complete, remove the ice bath and allow the reaction to warm to room

temperature (20–25°C).

Stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexanes) or HPLC. The acid spot should

disappear.
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Optional: If the reaction is sluggish, heat to mild reflux (65°C) for 1 hour, then cool back to

room temperature.

Quenching (The "Methanol Metholysis"):

Cool the mixture back to 0°C.

Carefully add Methanol (20 mL) dropwise. Vigorous bubbling will occur as excess borane

is destroyed.

Stir for 30 minutes at room temperature.

Concentrate the mixture under reduced pressure (Rotavap) to remove THF and methyl

borate.

Workup:

Redissolve the residue in Ethyl Acetate (100 mL).

Wash with 1 M HCl (50 mL) to break up any boron-amine complexes (if amine impurities

were present) or residual borates.

Wash with Saturated NaHCO

(50 mL) to remove any unreacted acid.

Wash with Brine (50 mL).

Dry the organic layer over Anhydrous Na

SO

.

Filter and concentrate to yield the crude alcohol.

Purification
Method: Flash Column Chromatography.
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Stationary Phase: Silica Gel (230–400 mesh).

Eluent: Gradient of 10%

20% Ethyl Acetate in Hexanes.

Expected Yield: 85–95%.

Process Safety & Logic
Why Borane (BH ) over Lithium Aluminum Hydride
(LAH)?
While LAH is a potent reducing agent, it carries a risk of hydrodehalogenation (removing the Cl

atom) on electron-deficient aromatic rings. The 4-chloro substituent is susceptible to

nucleophilic attack by hydride species in high-energy conditions. Borane acts as an

electrophilic reducing agent, coordinating first to the carbonyl oxygen of the carboxylate. It

reduces carboxylic acids faster than esters or halides, providing superior chemoselectivity for

this specific scaffold.
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Figure 2: Operational workflow for the borane reduction process.

Analytical Characterization
To validate the identity of the synthesized (4-Chloro-2-(trifluoromethoxy)phenyl)methanol,

compare experimental data against these expected values.
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Technique Expected Signal / Characteristic

1H NMR (400 MHz, CDCl

)

4.75 (s, 2H): Benzylic -CH

OH (Diagnostic singlet).

2.00 (br s, 1H): -OH (Exchangeable).

7.20–7.50 (m, 3H): Aromatic protons.[2] Look for

1,2,4-substitution pattern (d, dd, d).

19F NMR
-57 to -59 ppm: Singlet corresponding to -OCF

.

MS (ESI/GC-MS)

m/z 226: Molecular ion [M]+ (GC-MS).m/z 209:

[M-OH]+ fragment.Isotope pattern showing

characteristic 3:1 ratio for

Cl/

Cl.

IR Spectroscopy

3300–3400 cm

: Broad O-H stretch.1150–1250 cm

: C-F stretch (strong).

References
National Center for Biotechnology Information (2026).PubChem Compound Summary for

CID 11534341, (4-Chloro-2-(trifluoromethoxy)phenyl)methanol. Retrieved from [Link]

Brown, H. C., & Krishnamurthy, S. (1979).Forty Years of Hydride Reductions. Tetrahedron,
35(5), 567-607. (Foundational text on Borane chemoselectivity).
Ramachandran, P. V., et al. (2006).Borane-mediated selective reductions. Chemical
Reviews, 106(7). (Confirming BH3 preference for acids in presence of halides).

Matrix Fine Chemicals.Product Specification: [4-(Trifluoromethoxy)phenyl]methanol.[3][4]

Retrieved from [Link] (Used for physical property verification of analogs).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.rsc.org/suppdata/c8/ob/c8ob02661k/c8ob02661k1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/11534341
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/default/mm1736749
https://www.tcichemicals.com/ID/en/p/T2285
https://www.matrix-fine-chemicals.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425925?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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